molecular formula C16H20Cl2O3 B1326213 Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate CAS No. 898778-05-7

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate

Cat. No. B1326213
M. Wt: 331.2 g/mol
InChI Key: DSOLURMKBOQXFD-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, would also be studied.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Degradation of 2,4-Dichlorophenoxyacetic Acid : Research on the degradation of 2,4-dichlorophenoxyacetic acid (a related compound) using Fe3+/H2O2 found 2,4-dichlorophenol as a major product, highlighting the importance of understanding the chemical pathways of similar compounds (Sun & Pignatello, 1993).

  • Asymmetric Synthesis : A study on asymmetric synthesis produced ethyl 3-chloro-2-hydroxyoctanoate, demonstrating the potential for creating complex molecules from simpler ethyl dichlorophenyl compounds (Tsuboi, Furutani, & Takeda, 1987).

  • Regioselective Synthesis : Ethyl 2,4-dioxooctanoate was used in the regioselective synthesis of pyrazole-5-carboxylates, showing applications in creating specific molecular structures (Ashton & Doss, 1993).

  • Ultrasound Irradiation in Synthesis : The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showed high efficiency and regioselectivity, offering insights into advanced synthesis techniques (Machado et al., 2011).

Advanced Chemical Processes

  • Formation of 1,2-Dioxanes : The reactions of certain ethenes with tris(2,4-pentanedionato)manganese(III) resulted in the formation of 1,2-dioxanes, indicating the potential for creating cyclic compounds (Nishino et al., 1991).

  • Chemoenzymatic Synthesis : A study on chemoenzymatic synthesis showed the reduction of ethyl 2-hydroxy-3-oxooctanoate to produce specific lactones, highlighting enzymatic applications in synthesis (Fadnavis, Vadivel, & Sharfuddin, 1999).

  • Quantum Chemical Calculations : Quantum chemical calculations on certain quinoxalines, including derivatives of ethyl dichlorophenyl compounds, were performed to determine their efficiency as corrosion inhibitors, illustrating the compound's relevance in materials science (Zarrouk et al., 2014).

  • Laser Active Complexes : Research on the conversion of ethyl dichlorophenyl derivatives to cyanopyrromethene–BF2 complexes for laser applications showcases the compound's use in advanced optical technologies (Sathyamoorthi et al., 1994).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, as well as appropriate disposal methods.


Future Directions

This involves suggesting areas for further research. It could include studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action more thoroughly.


properties

IUPAC Name

ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOLURMKBOQXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645749
Record name Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate

CAS RN

898778-05-7
Record name Ethyl 2,4-dichloro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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